Thieno[3,2-b]pyridine-3-carbaldehyde
CAS No.: 1369237-95-5
Cat. No.: VC2971228
Molecular Formula: C8H5NOS
Molecular Weight: 163.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1369237-95-5 |
|---|---|
| Molecular Formula | C8H5NOS |
| Molecular Weight | 163.2 g/mol |
| IUPAC Name | thieno[3,2-b]pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C8H5NOS/c10-4-6-5-11-7-2-1-3-9-8(6)7/h1-5H |
| Standard InChI Key | PCQRBOLKGFLGJO-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=CS2)C=O)N=C1 |
| Canonical SMILES | C1=CC2=C(C(=CS2)C=O)N=C1 |
Introduction
Thieno[3,2-b]pyridine-3-carbaldehyde is a synthetic organic compound that belongs to the thienopyridine class of heterocyclic compounds. It is characterized by a fused ring system consisting of a thiophene and a pyridine ring, with an aldehyde functional group attached at the 3-position of the pyridine ring. This compound is of interest in various fields, including pharmaceutical chemistry and materials science, due to its potential applications as a building block for more complex molecules.
Synthesis and Preparation
The synthesis of thieno[3,2-b]pyridine-3-carbaldehyde typically involves multi-step reactions starting from simpler heterocyclic precursors. While specific synthesis protocols for this compound are not widely detailed in the literature, general methods for synthesizing thienopyridines involve condensation reactions between thiophene derivatives and pyridine precursors, often under basic conditions.
Biological Activity
While direct biological activity data for thieno[3,2-b]pyridine-3-carbaldehyde is scarce, its structural analogs have shown promise in various therapeutic areas. For instance, thieno[2,3-b]pyridine derivatives have been explored for their antitubercular activity . The presence of an aldehyde group in thieno[3,2-b]pyridine-3-carbaldehyde suggests potential for forming Schiff bases or other derivatives with biological activity.
Comparison with Related Compounds
| Compound | Molecular Formula | CAS Number | Biological Activity/Use |
|---|---|---|---|
| Thieno[3,2-b]pyridine-3-carbaldehyde | C8H5NOS | 1369237-95-5 | Potential building block for pharmaceuticals |
| 5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde | C8H4ClNOS | 152420-81-0 | Chlorinated analog with potential for enhanced reactivity |
| Thieno[2,3-b]pyridine-2-carbaldehyde | C8H5NOS | 53174-98-4 | Explored in antitubercular drug development |
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